Eclalbasaponin IV
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Overview
Description
Eclalbasaponin IV is a triterpenoid saponin compound isolated from the aerial parts of the plant Eclipta prostrata, which belongs to the Asteraceae family. This compound has garnered attention due to its various biological activities, including antibacterial and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eclalbasaponin IV is typically isolated from the methanol extract of Eclipta prostrata using modern chromatography methods such as thin-layer chromatography, column chromatography, and high-performance liquid chromatography. The chemical structure is identified through analysis of one-dimensional and two-dimensional nuclear magnetic resonance spectra and electrospray ionization mass spectrometry data .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Eclipta prostrata using methanol as a solvent. The extract is then subjected to various chromatographic techniques to purify the compound. This method ensures a high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Eclalbasaponin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Eclalbasaponin IV has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Mechanism of Action
Eclalbasaponin IV exerts its effects primarily through the disruption of bacterial cell membranes, leading to the loss of cell viability. This mechanism involves the interaction of the compound with the lipid bilayer of the bacterial membrane, causing membrane disruption and leakage of intracellular contents . In cancer cells, this compound induces cytotoxicity by triggering apoptosis and autophagy pathways, leading to cell death .
Comparison with Similar Compounds
- Eclalbasaponin I
- Eclalbasaponin II
- Eclalbasaponin III
- Eclalbasaponin VII
- Echinocystic acid
Comparison: Eclalbasaponin IV is unique among its analogs due to its specific structural features and biological activities. While other eclalbasaponins also exhibit antibacterial and antitumor properties, this compound has shown a higher potency in certain assays, particularly against human ovarian cancer cells . Additionally, its ability to disrupt bacterial membranes more effectively sets it apart from similar compounds .
Properties
Molecular Formula |
C42H68O14 |
---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H68O14/c1-37(2)14-15-42(36(51)52)21(16-37)20-8-9-25-39(5)12-11-27(38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45)55-35-33(31(49)29(47)23(19-44)54-35)56-34-32(50)30(48)28(46)22(18-43)53-34/h8,21-35,43-50H,9-19H2,1-7H3,(H,51,52)/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 |
InChI Key |
GLURPOUSKHAUSS-VVJIWJAZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)O)C |
Origin of Product |
United States |
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